beta-Vetivone
Overview
Description
Beta-Vetivone is a sesquiterpene ketone found in the essential oil of vetiver, a grass species known as Chrysopogon zizanioides. This compound is one of the primary constituents responsible for the characteristic woody, earthy, and balsamic aroma of vetiver oil. This compound has a molecular formula of C15H22O and is known for its significant role in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Vetivone can be synthesized through various chemical routes. One common method involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction conditions typically require acidic or enzymatic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction of vetiver oil from the roots of Chrysopogon zizanioides. The essential oil is then subjected to fractional distillation to isolate this compound. Advanced purification techniques, such as chromatography, are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Beta-Vetivone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols and acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: this compound alcohols and acids.
Reduction: this compound alcohol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Beta-Vetivone has diverse applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene biosynthesis and reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating inflammation and other conditions.
Industry: Widely used in the fragrance industry for its unique aroma profile.
Mechanism of Action
The mechanism of action of Beta-Vetivone involves its interaction with various molecular targets and pathways. In biological systems, this compound is known to modulate oxidative stress pathways by enhancing the activity of antioxidant enzymes. It also exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Alpha-Vetivone: Another major constituent of vetiver oil with a similar structure but different odor profile.
Khusimone: A sesquiterpene ketone with a distinct woody-peppery aroma.
Nootkatone: A sesquiterpene ketone found in grapefruit with a similar structure but different aroma characteristics.
Uniqueness
Beta-Vetivone is unique due to its specific aroma profile, which is less woody and more balsamic compared to Alpha-Vetivone and Khusimone. Its distinct grapefruit-like note sets it apart from other sesquiterpene ketones like Nootkatone .
Properties
IUPAC Name |
(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12H,5-6,8-9H2,1-4H3/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLOGSAEQNKPGG-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12CCC(=C(C)C)C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@@]12CCC(=C(C)C)C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885043 | |
Record name | Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18444-79-6 | |
Record name | β-Vetivone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18444-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Vetivone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018444796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vetivon, beta- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-VETIVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86K3R7R4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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